molecular formula C10H12BrN3O2S B2473227 Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate CAS No. 1124382-96-2

Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate

Cat. No.: B2473227
CAS No.: 1124382-96-2
M. Wt: 318.19
InChI Key: FEWIOOYDNPJMRQ-UHFFFAOYSA-N
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Description

Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate is a chemical compound with the molecular formula C10H12BrN3O2S and a molecular weight of 318.19 g/mol . This compound is known for its unique structure, which includes a brominated pyridine ring and a carbamate group, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-2-amine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction . The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s overall behavior and utility.

Properties

IUPAC Name

ethyl N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2S/c1-3-16-10(15)14-9(17)13-8-5-4-7(11)6(2)12-8/h4-5H,3H2,1-2H3,(H2,12,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWIOOYDNPJMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethoxycarbonylisothiocyanat (7.71 g) was added to a stirred solution of 5-bromo-6-methylpyridin-2-amine (10.0 g) in dioxane (90 ml). The mixture was stirred for 2 h at r.t. A white solid precipitated. Hexane (100 ml) was added and the white solid was collected by filtration.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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